molecular formula C18H15N5OS2 B2462941 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 943089-70-1

2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2462941
CAS No.: 943089-70-1
M. Wt: 381.47
InChI Key: XAQYOHKTIRBDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (referred to hereafter as Compound X) belongs to a class of heterocyclic derivatives featuring a benzimidazole core linked to a pyridine-thioacetamide scaffold. Such compounds are of significant interest due to their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article provides a detailed comparison of Compound X with structurally related analogs, focusing on synthesis, physicochemical properties, and biological activities.

Properties

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS2/c1-11-9-26-18(20-11)23-15(24)10-25-17-12(5-4-8-19-17)16-21-13-6-2-3-7-14(13)22-16/h2-9H,10H2,1H3,(H,21,22)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQYOHKTIRBDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The molecular formula of the compound is C17H16N4S2C_{17}H_{16}N_{4}S_{2}, and its structure includes several pharmacologically relevant moieties such as benzimidazole, pyridine, thiazole, and acetamide. This structural diversity is key to its biological activity.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties . For instance, derivatives of benzimidazole have been shown to inhibit the proliferation of various cancer cell lines, including prostate (DU-145), lung (A549), and breast (MCF-7) cancer cells. The IC50 values for these activities ranged from 0.54 to 31.86 μM, suggesting potent cytotoxic effects against these cancer types .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound 5gDU-1450.68
Compound 6fDU-1450.54
DoxorubicinDU-145<1.0

The proposed mechanism for the antitumor activity involves the inhibition of tubulin polymerization , which disrupts microtubule assembly necessary for cell division. Apoptosis assays further confirmed that these compounds induce programmed cell death in cancer cells through various pathways, including mitochondrial membrane potential disruption and reactive oxygen species (ROS) generation .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent . Thiazole-containing compounds have been reported to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, thiazole derivatives have demonstrated MIC values comparable to standard antibiotics like ampicillin and norfloxacin .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)
Compound AS. aureus31.25
Compound BE. coli25.00

Structure-Activity Relationship (SAR)

The Structure-Activity Relationship (SAR) studies suggest that modifications in the chemical structure significantly influence biological activity. The presence of electron-donating groups on the aromatic rings enhances cytotoxicity and antimicrobial efficacy. For instance, substituents at the para position on phenyl rings have been associated with increased activity due to improved interactions with biological targets .

Case Studies

  • In Vivo Studies : In animal models, compounds derived from similar scaffolds have shown reduced tumor growth and improved survival rates when administered in therapeutic doses.
  • Clinical Trials : Several derivatives are currently undergoing clinical trials for their efficacy against specific cancer types and infections, highlighting their potential as therapeutic agents.

Comparison with Similar Compounds

Core Structural Features

Compound X integrates a benzimidazole moiety attached to a pyridine ring via a thioether linkage, with a 4-methylthiazole substituent on the acetamide group. Key analogs for comparison include:

  • Quinoline-based derivatives (e.g., 9j, 9m, 9n in ): Replace pyridine with quinoline, altering aromaticity and steric effects.
  • Indole-benzimidazole conjugates (e.g., 7d, 8d in ): Combine indole and benzimidazole scaffolds, influencing lipophilicity.

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight Solubility (Predicted) Key Substituents Reference
Compound X N/A ~370 g/mol Low (hydrophobic core) Pyridine, 4-methylthiazole N/A
9j (Quinoline derivative) 180–182 491.54 Moderate Quinoline, 4-nitrophenyl
9m (Quinoline derivative) 191–193 477.52 Low Quinoline, 4-methoxyphenyl
6p (Triazole-benzimidazole) N/A 351.35 Moderate 4-Nitrophenyl-triazole
7d (Indole derivative) N/A 467.36 Low 5-Methoxybenzimidazole, bromoindole

Key Observations :

  • Quinoline-based analogs (e.g., 9j, 9m) exhibit higher melting points (~180–193°C) compared to triazole derivatives, likely due to increased aromatic stacking .
  • Substituents like methoxy or nitro groups modulate solubility; electron-withdrawing groups (e.g., –NO₂ in 9j) reduce lipophilicity compared to methylthiazole in Compound X .

Antimicrobial Activity

Compound Target Microbe Inhibition (%) IC50/ MIC (µM) Mechanism Reference
7d (Indole derivative) E. coli (MTCC-723) ~70% 25–50 µM Disrupts membrane integrity
6p (Triazole-benzimidazole) P. aeruginosa 68.23% 62.5 µM Quorum sensing inhibition
9j (Quinoline derivative) Not reported N/A N/A Potential DNA intercalation
Compound X (Hypothetical) Predicted: Thiazole-mediated enzyme inhibition

Key Insights :

  • Triazole derivatives (e.g., 6p) excel in quorum sensing inhibition, a mechanism distinct from Compound X ’s predicted enzyme-targeting activity .
  • Indole derivatives (e.g., 7d) show broad-spectrum antibacterial effects, suggesting substituents like bromoindole enhance membrane disruption .

Enzyme Inhibitory Activity

Compound Target Enzyme IC50 (µM) Inhibition Type Reference
6h (Benzimidazole-quinoline) α-Glucosidase 12.4 Competitive
9c (Thiazole-triazole) α-Amylase 18.9 Mixed-type
Compound X (Hypothetical) CD73/ACAT Predicted: Non-competitive

Structural-Activity Relationships :

  • Quinoline derivatives (e.g., 6h) achieve lower IC50 values for α-glucosidase due to planar aromatic systems enabling stronger enzyme binding .
  • Thiazole substituents (as in Compound X) may mimic adenosine in CD73 inhibition, analogous to second-generation CD73 inhibitors ().

Molecular Docking and Mechanistic Insights

  • Compound X : The 4-methylthiazole group may occupy hydrophobic pockets in enzyme active sites, similar to CD73 inhibitors like 2c (IC50 = 0.8 µM) .
  • 6p (Triazole-benzimidazole) : Docking studies reveal interactions with LasR protein residues (e.g., Trp60, Tyr56), critical for quorum sensing .
  • 6h (Benzimidazole-quinoline): Binds to α-glucosidase’s catalytic dyad (Asp349, Arg439), stabilized by π-π stacking with quinoline .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) improve reaction efficiency by stabilizing intermediates .
  • Catalysts : Triethylamine (Et₃N) is often used to deprotonate thiol groups during thioether bond formation .
  • Temperature : Reactions typically proceed at 60–80°C to balance yield and side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. Which analytical techniques are essential for structural characterization?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR confirm connectivity of the benzimidazole, pyridine, and thiazole moieties. For example, aromatic protons in the benzimidazole ring appear at δ 7.2–8.5 ppm .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) validate the acetamide group .
  • Melting point analysis : Sharp melting points (e.g., 180–182°C) indicate purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :
  • Substituent variation : Modify the benzimidazole (e.g., nitro, methoxy groups) or thiazole (e.g., methyl, ethyl) substituents to assess impact on bioactivity .
  • Activity assays : Test derivatives against targets (e.g., acetylcholinesterase IC₅₀ assays) to correlate structural changes with potency. For example, para-substituted phenyl groups enhance inhibitory activity by 10-fold compared to ortho-substituted analogs .
  • Data analysis : Use multivariate regression to identify key structural contributors to activity .

Q. What strategies are effective for identifying biological targets?

  • Methodological Answer :
  • Enzyme inhibition assays : Screen against panels (e.g., kinases, proteases) using fluorogenic substrates. For instance, acetylcholinesterase inhibition can be quantified via Ellman’s assay .
  • Molecular docking : Use software (AutoDock Vina) to predict binding poses. The thioacetamide moiety often anchors to catalytic residues (e.g., Ser203 in acetylcholinesterase) .
  • Proteomics : Employ affinity chromatography with immobilized compound to pull down interacting proteins from cell lysates .

Q. How to resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Reproducibility checks : Re-test under standardized conditions (pH 7.4, 37°C) to rule out experimental variability .
  • Computational validation : Compare docking results with experimental IC₅₀ values to identify outliers. For example, steric clashes in silico may explain reduced activity despite favorable substituents .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., thiazole modifications consistently improve solubility) .

Q. What methods enhance solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO/PEG-400 mixtures (1:4 v/v) to dissolve hydrophobic derivatives .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the acetamide nitrogen to improve aqueous stability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Q. How can in silico modeling guide lead optimization?

  • Methodological Answer :
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors in the pyridine ring) using Schrödinger’s Phase .
  • ADMET prediction : Use SwissADME to optimize logP (aim for 2–3) and reduce hepatotoxicity risks .
  • Free energy calculations : Perform MM-GBSA to rank binding affinities of analogs .

Q. What protocols ensure stability during long-term storage?

  • Methodological Answer :
  • Accelerated degradation studies : Expose to 40°C/75% RH for 6 months; monitor via HPLC for decomposition products (e.g., free thiols) .
  • Lyophilization : Store as a lyophilized powder under argon to prevent oxidation .
  • Light protection : Use amber vials to avoid photodegradation of the thioether bond .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.